molecular formula C9H9N3O2 B8025590 Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B8025590
M. Wt: 191.19 g/mol
InChI Key: FWSQNCOTWVYMJP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS 1638768-04-3) is a high-purity heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry research . This compound features a pyrrolo[2,3-d]pyrimidine core scaffold, which is structurally classified as a 7-deazapurine due to its close resemblance to purine nucleotides . This similarity makes it a versatile precursor for designing novel bioactive molecules . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of new antimicrobial agents . The pyrrolo[2,3-d]pyrimidine scaffold has garnered substantial attention for its broad-spectrum bioactivity , including demonstrated antibacterial, antifungal, and antiviral properties . Researchers utilize this methyl ester derivative for further functionalization, exploiting strategies such as cross-coupling, hydrolysis, and ring modification to create diverse libraries of derivatives for biological evaluation against drug-resistant pathogens . The electron-rich pyrrole ring fused with an electron-deficient pyrimidine ring creates a versatile chemical space for structure-activity relationship (SAR) studies . Our product is supplied with a guaranteed purity of 98% and is accompanied by comprehensive analytical data, including NMR and LC-MS documentation, to ensure reliability and consistency in your research outcomes . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-7-6(5)4-11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSQNCOTWVYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC(=NC=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Intermediate

A 6-amino-4(3H)-pyrimidine derivative (Formula III ) reacts with a 1-methyl-2-nitroolefin (Formula IV ) via Michael addition. The reaction proceeds in aqueous ethyl acetate at 20–30°C, achieving >90% yield due to the electron-deficient nature of the nitroolefin. The product, 2,6-diamino-5-(1-methyl-2-nitroethyl)-4(3H)-pyrimidine (Formula I ), retains the methyl group at the 5-position.

Cyclization to the Pyrrolo[2,3-d]Pyrimidine Core

Treatment of Formula I with dilute aqueous base (e.g., NaOH) induces intramolecular cyclization by eliminating water, forming the 7H-pyrrolo[2,3-d]pyrimidine scaffold. Subsequent acidification (e.g., HCl) stabilizes the bicyclic structure. The ester group at position 2 is introduced by starting with a pyrimidine precursor pre-functionalized with a methyl carboxylate.

Key Advantages :

  • High yields (>90%) at ambient temperatures.

  • Broad substrate tolerance for the 5-position substituent.

Alkylation and Esterification of Halogenated Precursors

This method, adapted from MDPI-reported protocols, focuses on modifying pre-formed pyrrolo[2,3-d]pyrimidine cores. The synthesis of this compound proceeds as follows:

Synthesis of 4-Chloro-2-(Methylthio)-7H-Pyrrolo[2,3-d]Pyrimidine

The starting material is prepared in five steps, involving cyclization of 2-amino-4-chloropyrimidine with a methylthio-containing precursor. The methylthio group at position 2 serves as a leaving group for subsequent esterification.

Nucleophilic Substitution with Methyl Bromoacetate

The methylthio group is displaced via nucleophilic aromatic substitution. In a mixture of benzene and 50% NaOH, tetrabutylammonium hydrogensulfate facilitates the reaction with methyl bromoacetate at ambient temperatures. The methyl ester is introduced in 60–70% yield after 90 minutes.

Reaction Conditions :

ParameterValue
SolventBenzene/NaOH (1:1)
CatalystTetrabutylammonium hydrogensulfate
Temperature20–25°C
Yield65–70%

Functionalization at Position 5

The 5-methyl group is introduced via Pd-catalyzed cross-coupling or alkylation of a 5-halo intermediate. For example, Suzuki-Miyaura coupling with methylboronic acid derivatives achieves selective methylation.

Cross-Coupling and Late-Stage Diversification

Recent work in ACS Medicinal Chemistry Letters highlights the use of cross-coupling reactions to install substituents on the pyrrolo[2,3-d]pyrimidine core.

Suzuki-Miyaura Coupling at Position 2

A halogenated precursor (e.g., 2-bromo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine) undergoes coupling with methyl (4-carboxyphenyl)boronic ester. Pd(dppf)₂Cl₂ catalyzes the reaction in dioxane/water at 80°C, yielding the methyl ester directly.

Optimized Conditions :

ComponentQuantity
CatalystPd(dppf)₂Cl₂ (5 mol%)
BaseK₂CO₃ (3 equiv)
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 h
Yield75–85%

Protection/Deprotection Strategies

The pyrrole NH is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent side reactions during cross-coupling. Post-coupling, TFA-mediated deprotection regenerates the 7H tautomer.

Comparative Analysis of Methods

MethodYield RangeKey AdvantageLimitation
Michael Addition85–95%Scalable, one-pot synthesisRequires pre-functionalized ester
Alkylation60–70%Mild conditionsMultiple steps for core synthesis
Cross-Coupling75–85%Late-stage diversificationExpensive catalysts

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N7 and C2 are mitigated using SEM protection.

  • Ester Hydrolysis : Basic conditions during cyclization may cleave methyl esters; neutral pH and low temperatures preserve functionality.

  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH) resolves polar byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has been investigated for its ability to act as an inhibitor of several protein kinases, including:

  • Janus Kinase (JAK) : Implicated in various cancers and inflammatory diseases.
  • c-Met Kinase : Associated with tumor growth and metastasis.

Research indicates that derivatives of this compound may exhibit antitumor properties , potentially effective against specific cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Structure-Activity Relationship Studies

Computational docking studies have demonstrated that this compound can effectively bind to active sites of kinases like c-Met and PfCDPK4. These studies are crucial for elucidating structure-activity relationships (SAR) that optimize pharmacological properties and enhance selectivity towards biological targets.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylatePyrrolo[2,3-d]pyrimidinePotential kinase inhibitor
7H-pyrrolo[2,3-d]pyrimidin-4-aminesPyrrolo[2,3-d]pyrimidineAntitumor activity
Pyrrolo[2,3-b]quinoline derivativesPyrrole-based heterocyclesAntimicrobial properties
Pyrido[3',4':6,7]indolizinesIndole derivativesNeuroprotective effects

This compound is distinguished by its specific substitution pattern that enhances binding affinity and selectivity towards certain biological targets compared to other similar compounds. This specificity may lead to fewer side effects and improved therapeutic profiles .

Mechanism of Action

The mechanism of action of methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the induction of apoptosis in cancer cells or the suppression of inflammatory responses .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol (calculated)
  • Purity : ≥95% (HPLC)
  • Storage : Stable under inert atmosphere at 2–8°C .

The following analysis compares Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.

Structural Analogues with Varying Substituents

Table 1: Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Yield (%) Reference
This compound 1823530-02-4 2-COOCH₃, 5-CH₃ C₉H₉N₃O₂ 191.19 ≥95 N/A
Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate 1363380-73-7 2-COOCH₃ C₈H₇N₃O₂ 177.16 ≥95 N/A
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid 1368170-11-9 2-COOH, 5-CH₃ C₈H₇N₃O₂ 177.16 ≥95 N/A
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate 1352396-67-8 2-Cl, 5-COOCH₃ C₈H₆ClN₃O₂ 211.61 N/A N/A
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate 1638767-44-8 2-COOCH₃, 5-Br C₈H₆BrN₃O₂ 256.06 N/A N/A

Key Observations :

Substituent Effects on Molecular Weight :

  • Halogen substituents (Cl, Br) increase molecular weight significantly compared to methyl or ester groups. For example, the bromo derivative (256.06 g/mol) is ~34% heavier than the parent compound .
  • Carboxylic acid derivatives (e.g., 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid) have lower molecular weights due to the absence of the methyl ester group .

Related compounds with extended alkyl chains (e.g., ethyl 4-chloro-2-ethyl derivatives) show moderate yields (47–55%) in multi-step syntheses .

Physicochemical Properties

Solubility and Stability :

  • Chloro and bromo derivatives exhibit higher stability under inert storage conditions, likely due to reduced reactivity of halogen substituents .

Spectroscopic Data :

  • ¹H NMR : The target compound’s methyl groups (5-CH₃ and 2-COOCH₃) are expected to resonate at δ ~2.33 (s, 3H) and δ ~3.90 (s, 3H), respectively, based on analogous structures .
  • MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 192.08 for the parent compound, consistent with its molecular weight .

Biological Activity

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1638768-04-3

This compound features a pyrrolo ring fused with a pyrimidine structure, characterized by a carboxylate group and a methyl group, which contribute to its unique biological activity.

The biological activity of this compound primarily involves its interaction with various protein kinases. It has been shown to inhibit key kinases such as Janus Kinase (JAK) and c-Met kinase, which are implicated in cancer and inflammatory diseases. The mechanism of action includes:

  • Inhibition of Enzyme Activity : By binding to the active site of kinases, it modulates cellular pathways that lead to apoptosis in cancer cells or suppression of inflammatory responses.
  • Induction of Apoptosis : Research indicates that derivatives of this compound can induce apoptosis in specific cancer cell lines, enhancing their therapeutic potential.

Biological Activity Findings

Recent studies have demonstrated promising results regarding the biological activity of this compound:

  • Antitumor Properties : Derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 29 to 59 µM against four different cancer cell lines, indicating potent antitumor activity .
  • Cell Cycle Arrest and Apoptosis : Compound 5k , a derivative of this class, was found to induce cell cycle arrest and apoptosis in HepG2 cells. It increased pro-apoptotic proteins like caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2 .
  • Kinase Inhibition : The compound has been identified as a selective inhibitor for several tyrosine kinases, including EGFR and CDK2, with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Cyclization Reactions : The most common method includes the reaction of 5-methylpyrimidine-2-carboxylic acid with methanol in the presence of dehydrating agents such as thionyl chloride under reflux conditions .
  • Derivatization Approaches : Various synthetic routes allow for the modification of substituents on the core structure to enhance biological activity or create new derivatives for further study .

Applications in Research and Medicine

This compound has several applications:

  • Medicinal Chemistry : It serves as a scaffold for developing kinase inhibitors relevant in cancer therapy.
  • Biological Research : The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions.

Q & A

Q. What are the common synthetic routes for preparing methyl-substituted pyrrolo[2,3-d]pyrimidine derivatives?

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be synthesized via multi-step reactions. A typical approach involves:

  • Cyclization of intermediates : For example, coupling ethyl 2-cyanoacetate with alkylating agents to form pyrimidine precursors, followed by cyclization .
  • Methylation : Alkylation using methyl iodide (MeI) in the presence of a base (e.g., Cs₂CO₃) to introduce methyl groups at specific positions, as demonstrated in the synthesis of 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine derivatives .
  • Esterification : Conversion of carboxylic acid intermediates to methyl esters using methanol under acidic or basic conditions .

Q. Which spectroscopic methods are critical for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and purity. For instance, methyl groups at the 5-position show distinct splitting patterns due to neighboring protons .
  • X-ray crystallography : Used to resolve structural ambiguities (e.g., regiochemistry of substitution). SHELX programs are widely employed for small-molecule refinement .
  • Mass spectrometry (ESI/MS) : Validates molecular weight and fragmentation patterns, particularly for intermediates .

Q. What are the primary research applications of pyrrolo[2,3-d]pyrimidine scaffolds?

These compounds are key intermediates in medicinal chemistry, particularly for:

  • Kinase inhibitors : The scaffold mimics ATP-binding motifs, enabling selective inhibition of targets like JAK1 and LIMK2 .
  • Structural probes : Derivatives are used to study enzyme active sites (e.g., SARS-CoV-2 macrodomain) via crystallographic or biochemical assays .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during chlorination or methylation steps?

  • Controlled reaction conditions : Lower temperatures (e.g., 15°C) and slow reagent addition reduce side reactions like over-alkylation .
  • Selective protecting groups : Temporary protection of reactive sites (e.g., NH groups) using Boc or Fmoc strategies prevents undesired substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., NMP) improve reagent solubility and selectivity in heterocyclic alkylation .

Q. What strategies address low yields in cyclization steps for pyrrolo[2,3-d]pyrimidine synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency for heat-sensitive intermediates .
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd) enhance ring-closing efficiency in heterocycle formation .
  • High-throughput screening : Testing varied conditions (e.g., solvent/base combinations) identifies optimal parameters for specific substrates .

Q. How can structural ambiguities in substituted derivatives be resolved when crystallographic data is unavailable?

  • NOESY NMR : Detects spatial proximity between protons (e.g., distinguishing 5-methyl vs. 7-methyl regioisomers) .
  • DFT calculations : Predicts NMR chemical shifts and compares them to experimental data to assign substituent positions .
  • Competitive reactivity studies : Comparing reaction rates with model compounds (e.g., unsubstituted pyrrolo[2,3-d]pyrimidine) clarifies electronic effects .

Q. What methodologies improve selectivity in biological assays for pyrrolo[2,3-d]pyrimidine-based inhibitors?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. ethyl groups) identifies key interactions with target enzymes .
  • Cryo-EM or co-crystallography : Reveals binding modes and guides rational design of selective inhibitors .
  • Kinetic assays : Measures IC₅₀ shifts under varying ATP concentrations to confirm non-competitive inhibition mechanisms .

Data Contradictions & Analysis

Q. Why do reported yields for methylation steps vary significantly across studies?

Discrepancies arise from:

  • Substrate purity : Impurities in starting materials (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) reduce effective reagent ratios .
  • Workup protocols : Rapid quenching (e.g., ice-water) vs. gradual dilution affects crystallization efficiency and product recovery .
  • Scale-dependent effects : Milligram-scale reactions often report higher yields than industrial-scale syntheses due to better heat/mass transfer .

Q. How can conflicting biological activity data for similar derivatives be reconciled?

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength) alter inhibitor potency .
  • Metabolic stability : In vitro vs. in vivo assays may show diverging results due to hepatic metabolism of methyl esters .
  • Off-target effects : Broad-spectrum kinase profiling (e.g., using KinomeScan) identifies unintended interactions that explain discrepancies .

Methodological Best Practices

Q. What precautions ensure reproducibility in pyrrolo[2,3-d]pyrimidine syntheses?

  • Strict anhydrous conditions : Moisture-sensitive steps (e.g., MeI alkylation) require Schlenk-line techniques .
  • Standardized analytical protocols : Consistent NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) enable cross-study comparisons .
  • Open-source data sharing : Depositing crystallographic data in repositories (e.g., CCDC) facilitates independent validation .

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